2,4-Dinitroaniline
Overview
Description
2,4-Dinitroaniline is a chemical compound with the molecular formula C6H5N3O4. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and an amino group (-NH2) at the 1 position. This compound is known for its use as an explosive and as a reagent to detect and characterize aldehydes and ketones .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dinitroaniline are tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to the tubulin proteins, disrupting their normal function and preventing the formation of microtubules . This disruption inhibits the growth of shoots and roots in plants . Resistance to this compound can occur due to point mutations in α-tubulin genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly and function of microtubules . By inhibiting tubulin proteins, this compound disrupts the formation of microtubules, affecting various downstream processes such as cell division and intracellular transport .
Pharmacokinetics
It’s known that the compound is used as a pre-emergence herbicide, suggesting that it is likely absorbed by plants from the soil .
Result of Action
The inhibition of microtubule formation by this compound leads to the stunted growth of plant shoots and roots . In terms of resistance, a mutation (Arg-243-Met) identified in dinitroaniline-resistant Lolium rigidum causes helical growth when plants are homozygous for the mutation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used as a pre-emergence herbicide, indicating that its efficacy may be influenced by soil conditions . .
Biochemical Analysis
Biochemical Properties
2,4-Dinitroaniline is considered a broad-spectrum pre-emergence herbicide, acting specifically on tubulin proteins, inhibiting shoot and root growth of plants . The compound’s interaction with tubulin proteins is due to the electron-withdrawing nature of the nitro groups .
Cellular Effects
The cellular effects of this compound are primarily seen in its role as a herbicide. It targets tubulin proteins in plants and protists, disrupting the mitotic sequence forming a tubulin-dinitroaniline complex . This interaction does not affect the G1, S, or G2 phases of the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond between the carbon atom of the compound and the oxygen atom due to the surplus electrons of the carbon atom and the high electronegativity of the oxygen atom .
Dosage Effects in Animal Models
The toxicity varies depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Metabolic Pathways
The major metabolic pathways of dinitroaniline herbicides involve hydroxylation and oxidation of the N-alkyl and 4-methyl groups of the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitroaniline can be synthesized through several methods:
Reaction of 1-chloro-2,4-dinitrobenzene with ammonia: This method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia in a mixture of water and a lower alcohol (such as methanol or ethanol) in the presence of a dispersing agent.
Electrophilic aromatic substitution of aniline: This method involves the nitration of aniline, but direct nitration should be avoided due to the reactivity of aniline.
Hydrolysis of 2,4-dinitroacetanilide: This method involves the acid hydrolysis of 2,4-dinitroacetanilide to produce this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia under high pressure and temperature conditions. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo substitution reactions, such as acylation or alkylation, to form derivatives of this compound.
Oxidation: Although less common, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, acetic anhydride, and alkyl halides. The major products formed from these reactions include 2,4-diaminoaniline, 2,4-dinitroacetanilide, and various substituted derivatives .
Scientific Research Applications
Comparison with Similar Compounds
2,4-Dinitroaniline can be compared with other similar compounds, such as:
2,4,6-Trinitroaniline: This compound has an additional nitro group at the 6 position, making it more explosive and less stable than this compound.
4-Nitroaniline: This compound has only one nitro group at the 4 position, making it less reactive and less toxic compared to this compound.
2,4-Dinitrophenylhydrazine: This compound has a hydrazine group (-NHNH2) instead of an amino group, and it is commonly used as a reagent for detecting carbonyl compounds.
The uniqueness of this compound lies in its specific arrangement of nitro and amino groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQOQPGNCGEELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H5N3O4, Array | |
Record name | 2,4-DINITROANILINE | |
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Record name | 2,4-DINITROANILINE | |
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DSSTOX Substance ID |
DTXSID1021823 | |
Record name | 2,4-Dinitroaniline | |
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Molecular Weight |
183.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dinitroaniline appears as yellow powder or crystals with a musty odor. Sinks in water. (USCG, 1999), Yellow or greenish-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS], YELLOW NEEDLE-LIKE CRYSTALS OR GREENISH-YELLOW PLATES OR BRIGHT YELLOW SOLID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
56.7 °C | |
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Flash Point |
435 °F (NTP, 1992), 223 °C, 435 °F (CLOSED CUP), 222-224 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT HYDROCHLORIC ACID, PRACTICALLY INSOL IN COLD WATER; VERY SPARINGLY SOL IN BOILING WATER; 5.8 PARTS SOL IN 100 PARTS 88% ALCOHOL @ 18 °C; 1 PART SOL IN 132.6 PARTS OF 95% ALCOHOL @ 21 °C, Solubility in water: none | |
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Density |
1.615 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.615 g/ml @ 14 °C, 1.62 g/cm³ | |
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Vapor Density |
6.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.31 (AIR= 1) | |
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Vapor Pressure |
0.0000268 [mmHg] | |
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Color/Form |
YELLOW NEEDLES FROM DIL ACETONE, GREENISH-YELLOW PLATES FROM ALCOHOL. | |
CAS No. |
97-02-9 | |
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Melting Point |
349 to 352 °F (NTP, 1992), 187.5-188 °C, 187-188 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dinitroaniline?
A1: The molecular formula of this compound is C6H5N3O4 and its molecular weight is 183.12 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (1H NMR) spectroscopy to characterize this compound. These techniques provide information about functional group vibrations, electronic transitions, and proton environments, respectively. [, , , ]
Q3: Is this compound compatible with other materials?
A3: While specific compatibility information requires further research, this compound is used in the synthesis of azo dyes, suggesting compatibility with specific dyes and polymers. [, ] Further research is needed to determine its compatibility with other materials.
Q4: How does temperature affect the stability of this compound?
A4: this compound exhibits thermal stability, with its decomposition occurring at elevated temperatures. The exact decomposition temperature varies based on factors like heating rate and the presence of other compounds. []
Q5: Does this compound exhibit any catalytic properties?
A5: While the provided research does not explicitly mention catalytic properties of this compound itself, it serves as a precursor for synthesizing various derivatives. These derivatives might possess distinct catalytic properties requiring further investigation. [, ]
Q6: Have there been computational studies on this compound?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to simulate IR and Raman spectra of this compound, assisting in the interpretation of experimental data and understanding molecular vibrations. [, ]
Q7: How do structural modifications of this compound affect its properties?
A7: Alkyl chain length modifications in N-n-alkyl-2,4-dinitroanilines influence their crystal packing and Second Harmonic Generation (SHG) activity. Notably, butyl chain derivatives display SHG activity due to their non-centrosymmetric crystal structure. []
Q8: What are the formulation strategies for this compound?
A8: Although the provided research does not detail specific formulation strategies, the use of solvents like acetone and water in crystallization processes suggests potential avenues for formulation development. [] Further research is needed to explore optimal formulation approaches for specific applications.
Q9: Is there information available on SHE regulations regarding this compound?
A9: The provided research primarily focuses on the chemical properties and reactions of this compound without delving into specific SHE regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage. []
Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A10: Research in rats indicates that this compound is readily absorbed after oral administration and rapidly distributed throughout tissues. It undergoes extensive metabolism, primarily forming sulfate and glucuronide conjugates, with excretion occurring mainly through urine and feces. [, ]
Q11: What is the toxicological profile of this compound?
A11: While the research provided does not offer a comprehensive toxicological profile, it highlights the potential for DNA damage caused by this compound, as observed in mice studies. This underscores the need for careful handling and further research on its safety profile. []
Q12: How is this compound analyzed?
A12: Several analytical techniques are employed to detect and quantify this compound, including High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. These techniques provide sensitive and selective methods for analyzing this compound in various matrices. [, ]
Q13: What is the environmental impact of this compound?
A13: Studies show that this compound negatively affects the growth of the algae Dunaliella salina, highlighting its potential ecotoxicological impact on aquatic environments. []
Q14: Are there any alternatives to this compound?
A14: While the provided research does not explicitly mention alternatives, it's conceivable that other compounds with similar structural features could serve as potential substitutes. Further research is needed to explore and evaluate such alternatives. []
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